molecular formula C14H17N5O B8395934 N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide

N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide

Cat. No. B8395934
M. Wt: 271.32 g/mol
InChI Key: GTGCBQSIGWTVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-(1-pyridin-2-ylpiperidin-4-yl)imidazole-1-carboxamide

InChI

InChI=1S/C14H17N5O/c20-14(19-10-7-15-11-19)17-12-4-8-18(9-5-12)13-3-1-2-6-16-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,17,20)

InChI Key

GTGCBQSIGWTVFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)N2C=CN=C2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of CDI (1.1 g, 6.77 mmol) in DCM (100 ml) is treated with 3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ylamine (WO 99/65895, EP 21973) (1 g, 5.64 mmol in 50 ml of DCM) added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 15 minutes to yield the titled compound as a 10 mg/ml solution in DCM.
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0 (± 1) mol
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1.1 g
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50 mL
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Quantity
100 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension comprising CDI (2.29 g, 14 mmol) and triethylamine (3.8 ml, 27 mmol) in dry DCM (20 ml) is treated portionwise over 5 minutes with 3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ylamine dihydrochloride (prepared using the procedure described in international patent application WO 01/94368) (2.88 g, 13 mmol). The reaction mixture is stirred at room temperature for 4.5 hours to yield the title compound as a 0.43 M solution in DCM.
Name
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0 (± 1) mol
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2.29 g
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3.8 mL
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0 (± 1) mol
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Quantity
20 mL
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solvent
Reaction Step Five

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